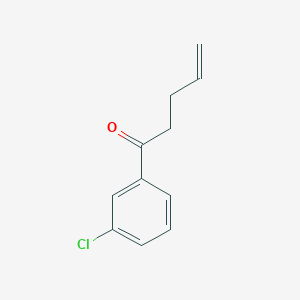![molecular formula C26H31FO2 B2540194 (13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one CAS No. 1095218-35-1](/img/structure/B2540194.png)
(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one is a useful research compound. Its molecular formula is C26H31FO2 and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Fluorinated Analogues
Research has explored the synthesis and biological activities of fluorinated retinoic acids and their analogues, focusing on compounds with potential therapeutic effects against skin conditions. For example, the synthesis of several analogues demonstrated marked regression of chemically induced skin papillomas in mice, highlighting the medicinal chemistry applications of fluorinated compounds in developing treatments for skin diseases (Lovey & Pawson, 1981).
Structural and Conformational Studies
Another avenue of research involves the structural and conformational analysis of fluorinated compounds. Studies on the NMR spectral properties of these compounds help elucidate their molecular structures, which is crucial for understanding their chemical behavior and potential interactions in biological systems. Such analyses are fundamental in the field of structural chemistry and materials science (Laihia et al., 1992).
Reactivity and Polymerization
Research also investigates the reactivity of fluorinated compounds in various chemical reactions, including polymerization. Studies on the preparation of complexes and their ethylene copolymerization reactivity highlight the potential of these compounds in creating new materials with unique properties, such as enhanced strength or chemical resistance, which could have applications in nanotechnology, materials science, and engineering (Park et al., 2011).
Molecular Interactions and Mechanisms
Explorations into the interactions and mechanisms of fluorinated compounds with other molecules, including proteins, offer insights into their potential biological and pharmacological activities. Understanding these interactions is crucial for drug design and development, providing a foundation for creating more effective and targeted therapeutic agents (Lepoittevin & Karlberg, 1994).
properties
IUPAC Name |
(16E)-16-[(3-fluorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FO2/c1-25-10-8-20(28)15-18(25)6-7-21-22(25)9-11-26(2)23(21)14-17(24(26)29)12-16-4-3-5-19(27)13-16/h3-6,12-13,20-23,28H,7-11,14-15H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPGSNREZFIQX-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC(=CC=C5)F)C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC(=CC=C5)F)/C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)
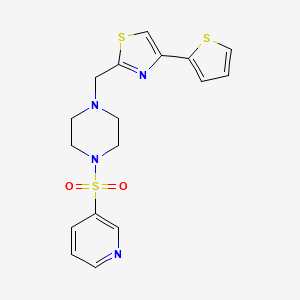
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)
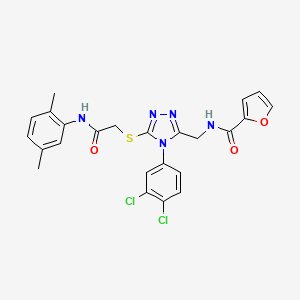

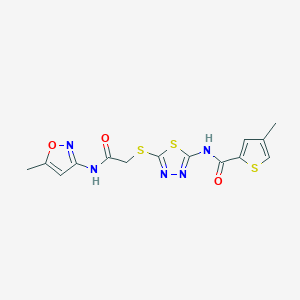
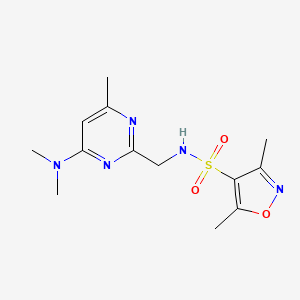
![(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2540127.png)
![[1-(Oxolan-2-yl)cyclobutyl]methanamine](/img/structure/B2540129.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)
